molecular formula C18H21BrClN3O2S B2774538 2-(4-Bromobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216879-47-8

2-(4-Bromobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2774538
CAS RN: 1216879-47-8
M. Wt: 458.8
InChI Key: NMDMULSBCPGZGF-UHFFFAOYSA-N
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Description

The compound is a derivative of thieno[2,3-c]pyridine, which is a bicyclic heteroaromatic compound containing a thiophene ring fused to a pyridine ring . The compound also contains a carboxamide group, which is a common functional group in medicinal chemistry and can form hydrogen bonds with a variety of enzymes and proteins .


Molecular Structure Analysis

The compound contains a thieno[2,3-c]pyridine core, which is a bicyclic structure with a thiophene ring (a 5-membered ring with four carbon atoms and one sulfur atom) fused to a pyridine ring (a 6-membered ring with five carbon atoms and one nitrogen atom) .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, thieno[2,3-c]pyridine derivatives are known to undergo a variety of chemical reactions due to the presence of the carbonyl and cyano groups .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Research demonstrates the utilization of microwave-assisted synthesis techniques for producing compounds with significant biological activities, including isothiazolopyridines and pyridothiazines. These methods offer advantages in yield and reaction times over traditional synthesis methods. For instance, Youssef et al. (2012) highlighted the synthesis of various compounds from 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide using both conventional and microwave-assisted methods, suggesting potential in drug discovery and development processes (Youssef, Azab, & Youssef, 2012).

Antimycobacterial Applications

A study on tetrahydrothieno[2,3-c]pyridine derivatives revealed their potential as antimycobacterial agents. Nallangi et al. (2014) synthesized derivatives of tetrahydrothieno[2,3-c]pyridine and evaluated them against Mycobacterium tuberculosis, identifying compounds with higher potency than standard treatments like Ethambutol and Ciprofloxacin (Nallangi, Samala, Sridevi, Yogeeswari, & Sriram, 2014).

Synthesis of Related Benzamide Metabolites

The synthesis of related benzamide metabolites, such as those from the antipsychotic benzamide remoxipride, showcases the chemical versatility and potential pharmacological relevance of similar compounds. Gawell et al. (1989) detailed the synthesis of 5-substituted 5-hydroxy-2-pyrrolidones, metabolites of remoxipride, indicating the importance of these synthetic routes in understanding drug metabolism and designing new therapeutic agents (Gawell, Hagberg, Högberg, & Widman, 1989).

Novel Synthesis Routes and Antioxidant Evaluation

The exploration of new synthetic routes for thieno[2,3-b]pyridine derivatives and their evaluation as potential antioxidants or therapeutic agents. For example, the synthesis of new thieno[3,2-b]pyridine derivatives by Calhelha and Queiroz (2010) through palladium-catalyzed couplings and intramolecular cyclizations opens avenues for the development of novel compounds with potential biological activities (Calhelha & Queiroz, 2010).

Future Directions

Research into thieno[2,3-c]pyridine derivatives and related compounds is ongoing, with many studies focusing on their synthesis, characterization, and potential biological activities . Future research may focus on further exploring the pharmacological properties of these compounds and developing them into effective therapeutic agents.

properties

IUPAC Name

2-[(4-bromobenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O2S.ClH/c1-10(2)22-8-7-13-14(9-22)25-18(15(13)16(20)23)21-17(24)11-3-5-12(19)6-4-11;/h3-6,10H,7-9H2,1-2H3,(H2,20,23)(H,21,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDMULSBCPGZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

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